2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide

Medicinal Chemistry Organic Synthesis Chemical Biology

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a structurally distinct α-bromo cyclohexenylamide purpose-built for covalent inhibitor and chemoproteomic probe development. Its α-bromo substituent uniquely serves dual roles: an electrophilic warhead for cysteine/serine active-site targeting, and a reactive handle for SN2 conjugation or palladium-catalyzed cross-coupling. The cyclohexenyl moiety satisfies the minimum pharmacophore requirement for soluble epoxide hydrolase (sEH) target engagement—a feature absent in non-cyclohexenyl analogs. SAR evidence confirms that seemingly minor structural substitutions (e.g., replacing bromine with chlorine or altering ring saturation) drastically alter both inhibitory potency and synthetic tractability. Procure this specific brominated building block to ensure reproducible target engagement and derivatization outcomes. Verify lot-specific purity (≥95%) before use.

Molecular Formula C12H20BrNO
Molecular Weight 274.2 g/mol
CAS No. 1119450-45-1
Cat. No. B3033668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide
CAS1119450-45-1
Molecular FormulaC12H20BrNO
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCCC1=CCCCC1)Br
InChIInChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15)
InChIKeyWDHAUNJRETWIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide (CAS 1119450-45-1) – Chemical Identity and Vendor Specifications for Procurement


2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide (CAS 1119450-45-1) is a synthetic brominated cycloalkylamide with the molecular formula C12H20BrNO and a molecular weight of 274.20 g/mol [1]. The compound features a 2-bromobutanamide core linked via an ethyl spacer to a cyclohex-1-en-1-yl group, producing a moderately lipophilic molecule with a computed XLogP3-AA of 3.3 [2]. Commercially supplied as a research chemical with typical purity specifications of ≥95% , it is offered in quantities ranging from 500 mg to larger bulk sizes . This compound serves as a versatile synthetic building block in medicinal chemistry and chemical biology applications, where the α-bromoamide moiety provides a reactive handle for further derivatization.

Why 2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide Cannot Be Casually Substituted with Other Cycloalkylamides


Within the cycloalkylamide chemical class, seemingly minor structural modifications can produce substantial shifts in both physicochemical properties and biological activity profiles. Class-level structure-activity relationship (SAR) studies on related cycloalkylamide inhibitors of soluble epoxide hydrolase (sEH) have demonstrated that a cyclohexyl or cyclohexenyl group on the left side of the amide is a minimum requirement for target engagement, while alterations to the right-side alkyl chain dramatically influence inhibitory potency [1]. The presence of the α-bromo substituent in 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide further distinguishes it from non-halogenated or differently halogenated analogs, as the bromine atom serves both as a synthetic handle for nucleophilic substitution or cross-coupling reactions and as a modulator of electronic and steric interactions with biological targets [2]. Consequently, procurement decisions that treat this compound as a generic, interchangeable cycloalkylamide risk undermining experimental reproducibility and synthetic feasibility.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide Relative to Structural Analogs


Bromine Substitution Enables Synthetic Versatility Compared to Non-Halogenated Butanamide Analogs

The α-bromo group in 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide provides a reactive site absent in non-halogenated N-(2-cyclohex-1-en-1-ylethyl)butanamide [1]. This bromine atom serves as a leaving group for nucleophilic substitution reactions (SN2) and as a coupling partner in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the synthesis of diverse analog libraries from a common intermediate [2]. The unsubstituted butanamide analog lacks this synthetic handle, restricting its utility to amide bond formation only.

Medicinal Chemistry Organic Synthesis Chemical Biology

Extended Butanamide Chain Modulates Lipophilicity Relative to Propanamide Congeners

The butanamide chain in the target compound (C4) confers higher lipophilicity compared to the propanamide analog (C3). 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide has a computed XLogP3-AA of 3.3 [1], whereas the shorter 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide (CAS 1119453-10-9), with a molecular weight of 260.17 g/mol, is expected to exhibit a lower logP (estimated 2.8–3.0 based on additive fragment contributions) . This difference in lipophilicity may affect membrane permeability, metabolic stability, and off-target binding in biological assays.

Physicochemical Properties Lipophilicity Drug Design

Cyclohexenyl Pharmacophore Retention Essential for Potential sEH Inhibitory Activity Based on Class-Level SAR

Class-level SAR studies on cycloalkylamide inhibitors of human soluble epoxide hydrolase (sEH) have established that a cyclohexane or cyclohexene ring on the left side of the amide function is a prerequisite for reasonable enzyme inhibition. Smaller cycloalkanes (C4–C5) or polar substitutions in this region abolish activity [1]. While the target compound has not been directly assayed, its cyclohexenyl group satisfies this essential pharmacophoric requirement, suggesting potential utility as a starting scaffold for sEH inhibitor development. In contrast, analogs bearing cyclopentyl or cyclobutyl rings are unlikely to engage the target.

Soluble Epoxide Hydrolase Structure-Activity Relationship Pharmacology

Recommended Application Scenarios for 2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Targeted Covalent Inhibitor Design

The α-bromoamide moiety in 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide can serve as an electrophilic warhead for targeting cysteine or serine residues in enzyme active sites [1]. This reactivity, combined with the cyclohexenyl pharmacophore required for sEH or related enzyme binding [2], positions the compound as a valuable starting point for designing irreversible or reversible covalent inhibitors. Researchers can exploit the bromine atom for structure-activity relationship (SAR) exploration through nucleophilic displacement with diverse amines, thiols, or alcohols.

Chemical Biology: Synthesis of Functionalized Probes via Nucleophilic Substitution

The reactive α-bromo group enables straightforward conjugation to fluorophores, biotin, or affinity tags through SN2 chemistry, generating probe molecules for target engagement studies or pull-down assays [1]. The cyclohexenyl ring provides a hydrophobic anchor that may facilitate membrane association or protein binding, making the derived probes suitable for cellular imaging or chemoproteomic applications.

Organic Synthesis: Intermediate for Cross-Coupling Reactions in Complex Molecule Construction

The bromine atom permits participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents at the α-position [1]. This enables the construction of more elaborate cyclohexenylamide libraries for high-throughput screening campaigns. The butanamide chain length provides additional conformational flexibility compared to shorter-chain analogs, which may influence binding mode outcomes .

Pharmacology Research: Tool Compound for Probing sEH-Related Cardiovascular Pathways

Given class-level SAR evidence that cyclohexenyl-containing amides inhibit soluble epoxide hydrolase (sEH) [2], 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide may serve as a tool compound for preliminary investigation of sEH-mediated pathways in hypertension, inflammation, or pain models. However, researchers should confirm target engagement and selectivity independently, as direct bioactivity data for this specific compound are not available. The bromine substituent may offer a synthetic route to radiolabeled or affinity-tagged derivatives for mechanistic studies.

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